molecular formula C18H17ClN2O2S B2402711 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole CAS No. 956612-06-9

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole

Cat. No.: B2402711
CAS No.: 956612-06-9
M. Wt: 360.86
InChI Key: JUSOLBJXVNKQGW-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, a sulfonylmethyl group, and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation and phenylation: These steps can be achieved using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenylboronic acid) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as cell division or signal transduction pathways.

    Inducing oxidative stress: Leading to cell damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methyl-3-phenyl-1H-pyrazole: Lacks the sulfonylmethyl group.

    1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole: Lacks the chloro group.

    5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1H-pyrazole: Lacks the phenyl group.

Uniqueness

The presence of the chloro, methyl, sulfonylmethyl, and phenyl groups in 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole imparts unique chemical and biological properties. These functional groups contribute to its reactivity, stability, and potential bioactivity, making it a valuable compound for various applications.

Biological Activity

5-Chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization (e.g., chlorination and methylation) . The compound features several functional groups that contribute to its reactivity and biological activity:

  • Chloro group : Enhances electrophilicity and potential interactions with biological targets.
  • Methyl group : Influences lipophilicity and bioavailability.
  • Sulfonylmethyl group : May enhance solubility and stability.
  • Phenyl group : Provides structural diversity and potential for π-π interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens . The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism involving modulation of cellular signaling pathways related to inflammation . The compound's structure allows it to interact with key enzymes involved in inflammatory responses.

Anticancer Potential

The anticancer activity of pyrazoles has gained attention in recent years. Specific studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression . Its ability to target multiple signaling pathways involved in tumorigenesis makes it a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and affecting downstream signaling pathways.
  • Cellular Interference : It can disrupt normal cellular processes, such as division and apoptosis, particularly in cancer cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis, particularly in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that modifications to the functional groups significantly impact their pharmacological profiles:

CompoundKey Functional GroupsBiological Activity
5-Chloro derivativeChloro, MethylAnticancer, Anti-inflammatory
Sulfonamide derivativeSulfonamideAntimicrobial
Phenyl derivativePhenylEnhanced cytotoxicity

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Breast Cancer Study : In vitro assays demonstrated that this pyrazole derivative enhanced the efficacy of doxorubicin in MCF-7 breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
  • Antifungal Evaluation : Tests against common fungal pathogens revealed that certain derivatives exhibited IC50 values comparable to established antifungal agents, indicating significant therapeutic potential .

Properties

IUPAC Name

5-chloro-1-methyl-4-[(4-methylphenyl)sulfonylmethyl]-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-13-8-10-15(11-9-13)24(22,23)12-16-17(20-21(2)18(16)19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSOLBJXVNKQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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